11-Azidoundecanoic acid

Vue d'ensemble

Description

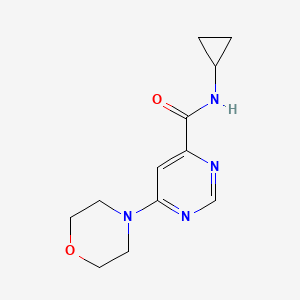

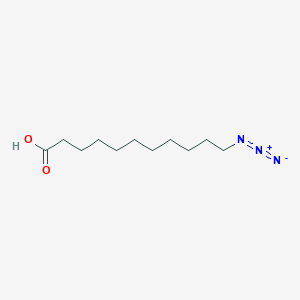

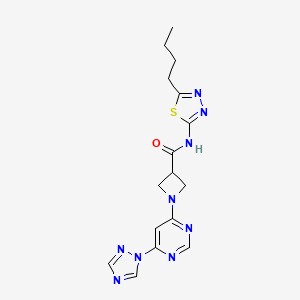

11-Azidoundecanoic acid is a linker containing an azide group and a terminal carboxylic acid . It has a chemical formula of C11H21N3O2 and a molecular weight of 227.30 . It is a click chemistry reagent, meaning it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of 11-Azidoundecanoic acid involves the reaction of the corresponding bromide with 3 equivalents of sodium azide . The yield of 11-Azidoundecanoic acid from this process is 54% .Molecular Structure Analysis

The molecular formula of 11-Azidoundecanoic acid is C11H21N3O2 . Its average mass is 227.303 Da and its monoisotopic mass is 227.163376 Da .Chemical Reactions Analysis

11-Azidoundecanoic acid can be further modified at the azido-position using Staudinger ligation or Click-chemistry . It can react with alkynes, BCN, DBCO to form stable triazole bonds by Click Chemistry .Physical And Chemical Properties Analysis

11-Azidoundecanoic acid has 5 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 3.40, ACD/LogD (pH 5.5) is 2.55, ACD/BCF (pH 5.5) is 32.95, ACD/KOC (pH 5.5) is 252.18, ACD/LogD (pH 7.4) is 0.76, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 4.05 . Its polar surface area is 50 Å^2 .Applications De Recherche Scientifique

Nanotechnology: Functionalization of Nanorod Films

11-Azidoundecanoic acid: is utilized in the functionalization of MgZnO nanorod films . This process involves binding the compound to the surface of the nanorods through its carboxylic acid group, leaving the azido group free for further chemical reactions. This functionalization is crucial for the development of novel biochemical sensing devices, as it combines the biocompatibility and multifunctional properties of the nanorods .

Click Chemistry: A Linker for Bioconjugation

The azido group of 11-Azidoundecanoic acid is reactive towards alkynes, BCN, and DBCO, forming stable triazole bonds. This reaction is a cornerstone of click chemistry , a field that enables the creation of complex molecules through simple and reliable reactions. The compound serves as a versatile linker for bioconjugation, allowing for the attachment of various biomolecules to surfaces or other molecules .

Infrared Spectroscopy: An IR Probe

Due to the presence of the azido group, 11-Azidoundecanoic acid acts as a convenient infrared spectroscopy (IR) probe. It can be used to monitor the progress of chemical reactions and the functionalization of surfaces, providing valuable insights into the molecular structure and dynamics .

Surface Morphology: Influence on Binding Behavior

The binding behavior of 11-Azidoundecanoic acid to surfaces is significantly dependent on the surface morphology. This characteristic is essential for tailoring the functionalization process to achieve desired properties in sensor development and other applications where surface interactions are critical .

Solvent Compatibility: Stability in Various Environments

The stability of the bound 11-Azidoundecanoic acid is influenced by the solvents used during the binding process. Studies have shown that binding in non-protic polar solvents like 3-methoxypropionitrile results in a more uniform and stable layer, which is crucial for the durability of the functionalized materials .

Biochemical Sensing: Development of Sensing Devices

Functionalized MgZnO nanorods with 11-Azidoundecanoic acid are excellent platforms for developing biochemical sensing devices. The compound enhances the biocompatibility and multifunctional properties of the nanorods, making them suitable for detecting a wide range of biological substances .

Photovoltaics and Catalysis: Enhancing Efficiency

The functionalization of nanostructured films with 11-Azidoundecanoic acid can improve the efficiency of photovoltaic cells and catalysts. By modifying the surface properties, the compound can influence electron injection, transport, and electronic coupling, which are vital for the performance of these devices .

Mécanisme D'action

Target of Action

11-Azidoundecanoic acid is a bioconjugation linker . It is a substrate of lipoic acid ligase (LpIA) , which is an enzyme that catalyzes the attachment of lipoic acid to its cognate proteins. This compound is also used as a linker for the synthesis of amide-bonded straight-chain guanosine dimers .

Mode of Action

The azide group in 11-Azidoundecanoic acid can react with molecules containing alkyne, BCN, or DBCO groups . This reaction, known as Click Chemistry , results in the formation of a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .

Biochemical Pathways

It is known that the compound plays a role in themodification of proteins through its action as a bioconjugation linker . This can potentially influence various biochemical pathways depending on the specific proteins being modified.

Result of Action

The primary result of 11-Azidoundecanoic acid’s action is the formation of stable triazole linkages and amide bonds . These linkages and bonds enable the compound to act as a linker in the modification of proteins . The exact molecular and cellular effects would depend on the specific proteins being modified.

Action Environment

The action of 11-Azidoundecanoic acid can be influenced by various environmental factors. For instance, the efficiency of Click Chemistry reactions can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability of the compound and its efficacy as a bioconjugation linker could be influenced by storage conditions .

Safety and Hazards

Orientations Futures

11-Azidoundecanoic acid is used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Staudinger ligation or Click-chemistry . It is a substrate of lipoic acid ligase (LpIA) for labeling . This opens up possibilities for its use in the construction of composite nanomaterials .

Propriétés

IUPAC Name |

11-azidoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAVFOAOGZWQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)

![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)

![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)

![8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363593.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2363597.png)